6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate
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Overview
Description
6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of chromen derivatives. This compound is characterized by its unique structure, which includes a cyclopenta[c]chromen core and a phenylpropanoate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE typically involves multiple steps:
Formation of the Cyclopenta[c]chromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include strong acids like sulfuric acid or bases like sodium hydroxide.
Introduction of the 6-Methyl Group: This can be achieved through alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Formation of the Phenylpropanoate Moiety: This involves the esterification of the chromen derivative with 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoic acid. The reaction is typically carried out in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-oxo group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the 4-oxo group to a hydroxyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpropanoate moiety can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenylpropanoates.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Antioxidant Activity: Studied for its ability to scavenge free radicals and protect cells from oxidative stress.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Anti-inflammatory: Potential use in the treatment of inflammatory conditions.
Industry
Material Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For example, its enzyme inhibition activity may involve binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis. Its antioxidant activity is likely due to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl acetate
- 6-Methyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl benzoate
- 6-Methyl-4-oxo-1,2,3,4-tetrahydro-cyclopenta[c]chromen-7-yl propanoate
Uniqueness
The uniqueness of 6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE lies in its specific structural features, such as the combination of the cyclopenta[c]chromen core with the phenylpropanoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C30H27NO6 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C30H27NO6/c1-19-26(16-15-23-22-13-8-14-24(22)28(32)37-27(19)23)36-29(33)25(17-20-9-4-2-5-10-20)31-30(34)35-18-21-11-6-3-7-12-21/h2-7,9-12,15-16,25H,8,13-14,17-18H2,1H3,(H,31,34)/t25-/m0/s1 |
InChI Key |
POWLVVVBCBJHDL-VWLOTQADSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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